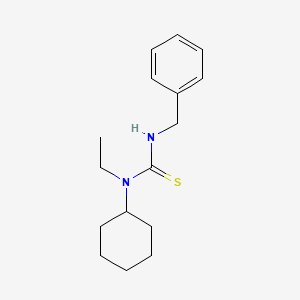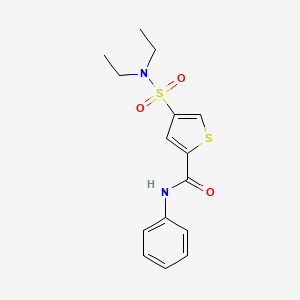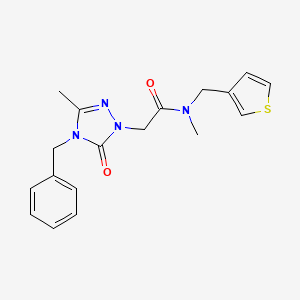![molecular formula C29H27N3O4 B5553966 methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5553966.png)
methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a useful research compound. Its molecular formula is C29H27N3O4 and its molecular weight is 481.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.20015635 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems
Methyl 3-(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate and related compounds have been extensively studied for their utility in the synthesis of heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate were prepared and utilized as reagents for the synthesis of various heterocyclic compounds including N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, showcasing the flexibility of these compounds in generating diverse heterocyclic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Catalytic Processes
Another application lies in catalytic processes, where compounds related to this compound have been employed. For instance, the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene to produce methyl 3-pentenoate and further reactions to obtain dimethyl adipate illustrate the use of these compounds in sophisticated catalytic conversions, enhancing the efficiency and selectivity of chemical processes (Matsuda, 1973).
Antioxidant Activity Evaluation
The evaluation of antioxidant activity of ketone derivatives of gallic hydrazide derived Schiff bases highlights the potential biomedical applications of these compounds. Specifically, the study on 3,4,5-trihydroxy-N’-(1-phenylethylidene) benzohydrazide and its derivatives, synthesized from methyl 3,4,5 trihydroxy benzoate, demonstrated significant antioxidant properties, indicating potential for therapeutic applications (Dighade & Parikh, 2017).
Antibacterial Activities
The study of benzoyldithiocarbazate tuberculostatics and diesters of benzoyldithiocarbazic acid for their antibacterial properties further underscores the broad applicability of these compounds in the medical field. The research demonstrated that structural modifications, such as substitution with hydroxyl groups, significantly influence the biological activity against various bacterial strains, offering insights into the design of new antibacterial agents (Szczesio, Korona-Głowniak, & Gobis, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[3-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c1-20-17-23(21(2)32(20)26-16-10-11-22(18-26)27(33)36-3)19-30-31-28(34)29(35,24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-19,35H,1-3H3,(H,31,34)/b30-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCXAOSDVGWWSW-NDZAJKAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC)C)C=NNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC)C)/C=N/NC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)
![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)
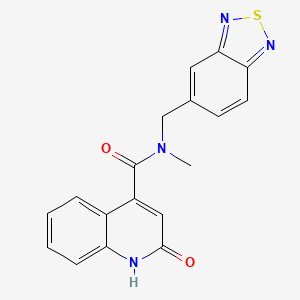
![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)
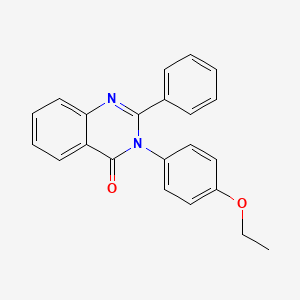
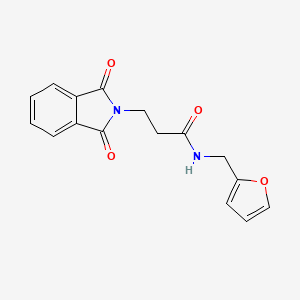
![[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B5553916.png)
![Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B5553920.png)
![8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553926.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553930.png)
![4-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5553937.png)
